molecular formula C27H23N3O B15007976 3-(4,4-diphenyl-3,4-dihydroquinazolin-2-yl)-4,6-dimethylpyridin-2(1H)-one

3-(4,4-diphenyl-3,4-dihydroquinazolin-2-yl)-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B15007976
M. Wt: 405.5 g/mol
InChI Key: WHGAWCSXCXTHNX-UHFFFAOYSA-N
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Description

3-(4,4-DIPHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-DIPHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the quinazoline core. Subsequent steps may involve cyclization, reduction, and functional group modifications to achieve the final product. Common reagents used in these reactions include acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-DIPHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinazoline N-oxides.

    Reduction: Reduction of the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4,4-DIPHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Known for their diverse biological activities.

    Pyridine derivatives: Commonly used in medicinal chemistry.

    Phenyl-substituted compounds: Often exhibit unique chemical properties.

Uniqueness

3-(4,4-DIPHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H23N3O

Molecular Weight

405.5 g/mol

IUPAC Name

3-(4,4-diphenyl-1H-quinazolin-2-yl)-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C27H23N3O/c1-18-17-19(2)28-26(31)24(18)25-29-23-16-10-9-15-22(23)27(30-25,20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-17H,1-2H3,(H,28,31)(H,29,30)

InChI Key

WHGAWCSXCXTHNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=NC(C3=CC=CC=C3N2)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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